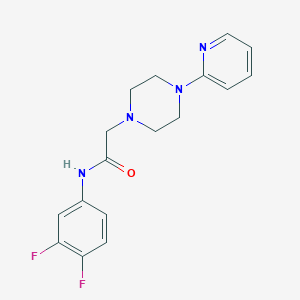

N-(3,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, also known as DPA-714, is a small molecule drug that has been extensively studied for its potential applications in various scientific research fields. This compound is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that is involved in various cellular processes, including apoptosis, inflammation, and oxidative stress.

Aplicaciones Científicas De Investigación

Immunoregulation and Potential Treatment for Septic Shock, Rheumatoid Arthritis, and Crohn's Diseases

Pyrimidylpiperazine derivatives, closely related to N-(3,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, have been studied for their immunoregulatory properties. These compounds can regulate cytokines like tumor necrosis factor (TNF)-alpha and interleukin-10. One such study demonstrated the potential of these derivatives in treating conditions such as septic shock, rheumatoid arthritis, and Crohn's diseases due to their ability to suppress TNF-alpha production and stimulate interleukin-10 production simultaneously (Fukuda et al., 2000).

Corrosion Inhibition

Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which are structurally related to the compound , has shown their efficacy as corrosion inhibitors. These compounds have been tested on steel in acidic and oil mediums, showing promising results in corrosion prevention (Yıldırım & Cetin, 2008).

Anticonvulsant Activity

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, similar to the compound in focus, have been synthesized and evaluated for their anticonvulsant activities in various animal models of epilepsy. These studies highlight the potential use of these compounds in treating epilepsy and related seizure disorders (Kamiński et al., 2015).

Radiopharmaceutical Applications

Derivatives of N-(3,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide have been explored in the field of radiopharmaceuticals. For instance, specific derivatives have been synthesized for imaging the translocator protein (18 kDa) with positron emission tomography (PET), which is significant in neurological and oncological research (Dollé et al., 2008).

Positive Inotropic Activity

Certain derivatives, like (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, have shown positive inotropic activity. These compounds were tested on isolated rabbit heart preparations, indicating their potential use in cardiac therapeutics (Wu et al., 2012).

Electrophilic Fluorinating Agents

N-halogeno compounds like Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] have been used as site-selective electrophilic fluorinating agents. These compounds demonstrate the ability to fluorinate various substrates under mild conditions, important in synthetic chemistry and material sciences (Banks et al., 1996).

Pesticide Potential

N-derivatives of various acetamides, including those structurally similar to N-(3,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, have been characterized for their potential as pesticides. X-ray powder diffraction studies of these compounds provide insights into their structural properties, crucial for their application in agriculture (Olszewska et al., 2011).

Antimicrobial and Anticancer Potential

Several derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies include the development of compounds with modified structures, testing their efficacy against various bacterial strains and cancer cell lines (Aggarwal et al., 2014).

Anticonvulsant and Cardiac Safety

2-Aryl-2-(pyridin-2-yl)acetamides, derived from Disopyramide, have shown broad-spectrum anticonvulsant activity in animal models and demonstrated good therapeutic indices and cardiac safety, highlighting their potential in epilepsy treatment (Dawidowski et al., 2020).

Oral Bioavailability and Thrombin Inhibition

Studies on 3-aminopyridinone acetamide peptidomimetic templates have revealed their ability to inhibit thrombin. These compounds, such as L-374,087, have shown improved pharmacokinetics and oral bioavailability, essential for developing effective anticoagulant therapies (Sanderson et al., 1998).

CCR5 Receptor Modulation

Compounds like N-(1-{(3R)-3-(3,5-difluorophenyl)-3-[4-methanesulfonylphenyl] propyl}piperidin-4-yl)-N-ethyl-2-[4-methanesulfonylphenyl]acetamide have been identified as potent and selective ligands for the human CCR5 chemokine receptor. These molecules have potential applications in treating diseases like HIV due to their ability to modulate the CCR5 receptor (Cumming et al., 2006).

Nucleophilic Aromatic Substitution

Research into the nucleophilic aromatic substitution reactions of 3-halo-4-aminopyridines with acyl chlorides has led to the synthesis of various pyridinyl α-substituted acetamide products. These reactions are significant in organic synthesis and medicinal chemistry (Getlik et al., 2013).

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O/c18-14-5-4-13(11-15(14)19)21-17(24)12-22-7-9-23(10-8-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZZEZLYZROVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2954699.png)

![3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954704.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)

![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)